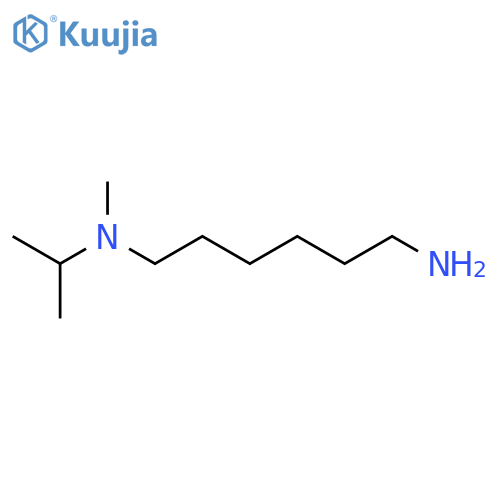Cas no 104789-72-2 ((6-aminohexyl)(methyl)(propan-2-yl)amine)

104789-72-2 structure
商品名:(6-aminohexyl)(methyl)(propan-2-yl)amine
(6-aminohexyl)(methyl)(propan-2-yl)amine 化学的及び物理的性質
名前と識別子
-
- 1,6-Hexanediamine, N-methyl-N-(1-methylethyl)-
- (6-aminohexyl)(methyl)(propan-2-yl)amine
- 104789-72-2
- AKOS000262370
- EN300-1845919
-
- インチ: InChI=1S/C10H24N2/c1-10(2)12(3)9-7-5-4-6-8-11/h10H,4-9,11H2,1-3H3
- InChIKey: DFZMERPDCHOJSX-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 172.193948774Da
- どういたいしつりょう: 172.193948774Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 7
- 複雑さ: 91.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
(6-aminohexyl)(methyl)(propan-2-yl)amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1845919-0.5g |
(6-aminohexyl)(methyl)(propan-2-yl)amine |
104789-72-2 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1845919-1.0g |
(6-aminohexyl)(methyl)(propan-2-yl)amine |
104789-72-2 | 1g |
$1286.0 | 2023-06-01 | ||
| Enamine | EN300-1845919-0.25g |
(6-aminohexyl)(methyl)(propan-2-yl)amine |
104789-72-2 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1845919-2.5g |
(6-aminohexyl)(methyl)(propan-2-yl)amine |
104789-72-2 | 2.5g |
$1089.0 | 2023-09-19 | ||
| Enamine | EN300-1845919-1g |
(6-aminohexyl)(methyl)(propan-2-yl)amine |
104789-72-2 | 1g |
$557.0 | 2023-09-19 | ||
| Enamine | EN300-1845919-0.05g |
(6-aminohexyl)(methyl)(propan-2-yl)amine |
104789-72-2 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1845919-5.0g |
(6-aminohexyl)(methyl)(propan-2-yl)amine |
104789-72-2 | 5g |
$3728.0 | 2023-06-01 | ||
| Enamine | EN300-1845919-10.0g |
(6-aminohexyl)(methyl)(propan-2-yl)amine |
104789-72-2 | 10g |
$5528.0 | 2023-06-01 | ||
| Enamine | EN300-1845919-0.1g |
(6-aminohexyl)(methyl)(propan-2-yl)amine |
104789-72-2 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1845919-5g |
(6-aminohexyl)(methyl)(propan-2-yl)amine |
104789-72-2 | 5g |
$1614.0 | 2023-09-19 |
(6-aminohexyl)(methyl)(propan-2-yl)amine 関連文献
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
104789-72-2 ((6-aminohexyl)(methyl)(propan-2-yl)amine) 関連製品
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
